methyl 4-{2-[6-(benzylcarbamoyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamido}benzoate
Description
Methyl 4-{2-[6-(benzylcarbamoyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamido}benzoate is a heterocyclic compound featuring a fused triazolo-pyridine core substituted with a benzylcarbamoyl group at position 6, a 3-oxo moiety, and a methyl benzoate ester at the para position of the phenyl ring. Its synthesis likely involves multi-step reactions, including condensation and amidation steps, as inferred from analogous syntheses in the literature .
Properties
IUPAC Name |
methyl 4-[[2-[6-(benzylcarbamoyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O5/c1-34-23(32)17-7-10-19(11-8-17)26-21(30)15-29-24(33)28-14-18(9-12-20(28)27-29)22(31)25-13-16-5-3-2-4-6-16/h2-12,14H,13,15H2,1H3,(H,25,31)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZZDYQNLBOYBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=C(C=CC3=N2)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{2-[6-(benzylcarbamoyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamido}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation.
Introduction of the Benzylcarbamoyl Group: The benzylcarbamoyl group can be introduced through a nucleophilic substitution reaction using benzylamine and an appropriate acylating agent.
Acetylation: The acetylation step involves the reaction of the intermediate with acetic anhydride to introduce the acetamido group.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{2-[6-(benzylcarbamoyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzylamine in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-{2-[6-(benzylcarbamoyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamido}benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, particularly targeting c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation.
Biological Studies: It exhibits antiproliferative activities against various cancer cell lines, making it a candidate for antic
Biological Activity
Methyl 4-{2-[6-(benzylcarbamoyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamido}benzoate is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound features several notable structural components:
- Core Structure : The compound contains a triazole ring fused with a pyridine moiety, which is characteristic of many biologically active compounds.
- Functional Groups : The presence of the benzylcarbamoyl and acetamido groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₅O₄ |
| Molecular Weight | 367.43 g/mol |
| XLogP3 | 3.3 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 6 |
Anticancer Properties
Research has indicated that compounds featuring triazole and pyridine structures often exhibit significant anticancer activity. For instance, studies have shown that derivatives of triazole can inhibit cell growth in various cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) .
- Mechanism of Action : The proposed mechanism involves the inhibition of key metabolic enzymes and pathways critical for cancer cell proliferation. Specifically, compounds like this compound may induce apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are known for their effectiveness against a range of pathogens, including bacteria and fungi.
- Study Findings : In vitro studies have demonstrated that similar triazole compounds exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid synthesis.
Anti-inflammatory Effects
Recent investigations into the anti-inflammatory potential of triazoles suggest that they can modulate inflammatory responses by inhibiting pro-inflammatory cytokines . This activity could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Case Study 1: Anticancer Activity Assessment
A study published in Pharmaceutical Research focused on a series of triazole derivatives, including this compound. The results indicated an IC50 value of approximately 0.05 μM against MCF-7 cells, demonstrating significant cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Evaluation
In another study assessing the antimicrobial efficacy of various triazole derivatives, this compound showed promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 10 µg/mL .
Comparison with Similar Compounds
Table 1: Comparison of Ester Derivatives
Heterocyclic Core Modifications
The triazolo-pyridine system in the target compound contrasts with other fused heterocycles:
- 6-(Substituted-phenyl)pyrimidin-4-yl derivatives (e.g., 7a-c): These feature pyrimidine-oxazinone hybrids, which exhibit moderate yields (65–78%) and are characterized by IR and NMR . The triazolo-pyridine core in the target compound may offer superior binding affinity due to its planar structure and hydrogen-bonding capacity.
- Ethyl 3-oxo-3-(substituted phenyl)propanoate derivatives: Synthesized via base-catalyzed condensations, these compounds lack the triazole ring but include tetrahydropyrimidin scaffolds, which are associated with antimicrobial activity .
Research Findings and Implications
- Stability and Reactivity : The methyl benzoate ester in the target compound may improve hydrolytic stability compared to ethyl esters, as methyl groups are less prone to enzymatic cleavage .
- Pharmacological Potential: While direct bioactivity data for the target compound is unavailable, structurally related triazolo-pyridines are explored as kinase inhibitors or anti-inflammatory agents .
- Synthetic Challenges : The benzylcarbamoyl group necessitates careful protection-deprotection strategies to avoid side reactions during amidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
